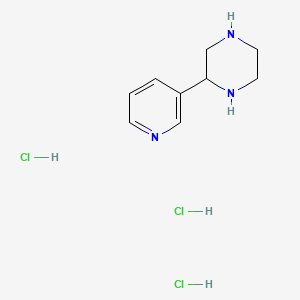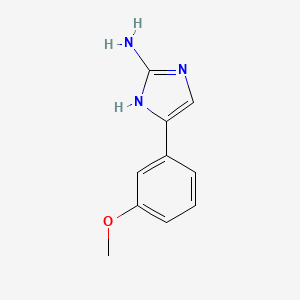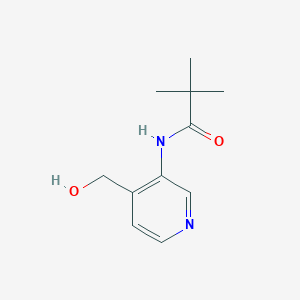![molecular formula C11H17ClN2O3S B1602714 [4-(Morpholine-4-sulfonyl)phenyl]methanamine CAS No. 852399-79-2](/img/structure/B1602714.png)
[4-(Morpholine-4-sulfonyl)phenyl]methanamine
Übersicht
Beschreibung
“[4-(Morpholine-4-sulfonyl)phenyl]methanamine” is a chemical compound with the CAS Number: 852399-79-2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H16N2O3S . The molecular weight of this compound is 256.33 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Modulating Activity
A study by Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi. The compound exhibited significant modulating activity, particularly when combined with amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) and suggesting its potential in treating infections caused by multidrug-resistant strains (Oliveira et al., 2015).
Hydrogen Sulfide Release for Cardiovascular Applications
Ling-Xia Li et al. (2008) characterized a water-soluble, slow-releasing hydrogen sulfide compound, demonstrating its vasodilator and antihypertensive activities. This compound, morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate (GYY4137), represents a novel approach to studying the cardiovascular biology of hydrogen sulfide and potentially offers therapeutic value in cardiovascular diseases (Ling-Xia Li et al., 2008).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of derivatives from reactions such as bromination and demethylation have been studied by Çetinkaya et al. (2012). These compounds, including [4-(Morpholine-4-sulfonyl)phenyl]methanamine derivatives, showed effective antioxidant power, indicating their potential as promising molecules due to their antioxidant properties (Çetinkaya et al., 2012).
Synthesis of N-Heterocycles
Matlock et al. (2015) reported the synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines using α-phenylvinylsulfonium salts, demonstrating a method for creating a variety of N-heterocycles with potential applications in pharmaceuticals and materials science (Matlock et al., 2015).
Acaricidal and Insecticidal Activity
Yu et al. (2019) designed and synthesized novel oxazolines containing sulfiliminyl moieties, demonstrating excellent acaricidal and insecticidal activities against pests such as spider mites and cotton bollworms. This research highlights the role of substituents in determining biological activity and opens avenues for the development of new pesticides (Yu et al., 2019).
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-9-10-1-3-11(4-2-10)17(14,15)13-5-7-16-8-6-13;/h1-4H,5-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVLIALYFAWJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590806 | |
| Record name | 1-[4-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.78 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933989-50-5, 852399-79-2 | |
| Record name | Benzenemethanamine, 4-(4-morpholinylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933989-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[3-(Trifluoromethyl)phenyl]nicotinic acid](/img/structure/B1602633.png)










![3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1602653.png)